molecular formula C13H10N4O B14739363 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide CAS No. 6317-98-2

2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide

Cat. No.: B14739363
CAS No.: 6317-98-2
M. Wt: 238.24 g/mol
InChI Key: WIQNAEHWUZLDTQ-UHFFFAOYSA-N
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Description

2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is an organic compound that belongs to the class of cyanoacetamides It features a cyano group (-CN) and an acetamide group (-CONH2) attached to a naphthalene ring via a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide typically involves the reaction of naphthylamine with cyanoacetic acid derivatives. One common method is the cyanoacetylation of naphthylamine using cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide involves its interaction with biological targets through its functional groups. The cyano group can form hydrogen bonds and interact with nucleophilic sites on enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s ability to form heterocyclic structures also contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide is unique due to its combination of a naphthalene ring and a diazenyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and bioactive molecules .

Properties

CAS No.

6317-98-2

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

2-cyano-2-(naphthalen-2-yldiazenyl)acetamide

InChI

InChI=1S/C13H10N4O/c14-8-12(13(15)18)17-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H2,15,18)

InChI Key

WIQNAEHWUZLDTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C(=O)N

Origin of Product

United States

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